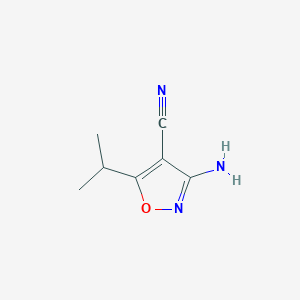![molecular formula C9H9ClN2O B12885442 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a chloro substituent at the 7-position and an ethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines.
Chlorination: Introduction of the chloro group at the 7-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Attachment of the Ethanol Group: The ethanol group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, though this is less common.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetaldehyde or 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid.
Reduction: 2-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.
Substitution: 2-(7-Amino-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol or 2-(7-Mercapto-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.
科学的研究の応用
Chemistry
In chemistry, 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological pathways involving heterocyclic compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of various active ingredients.
作用機序
The mechanism of action of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Similar core structure but with a ketone group instead of ethanol.
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid: Similar structure with an acetic acid group instead of ethanol.
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol: Different positioning of the chloro and ethanol groups.
Uniqueness
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and an ethanol group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
2-(7-chloropyrrolo[2,3-c]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-9-8-7(1-3-11-9)2-4-12(8)5-6-13/h1-4,13H,5-6H2 |
InChIキー |
OPUAUOKENCMORW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C=CN2CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




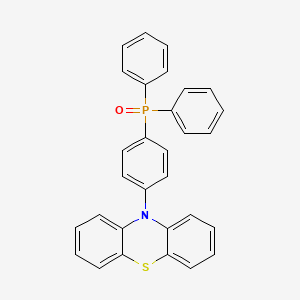
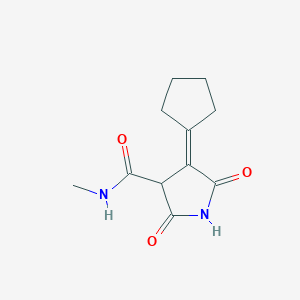

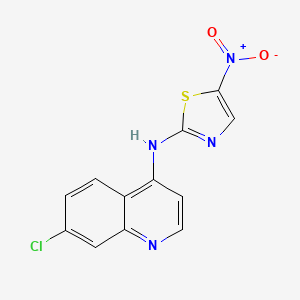
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
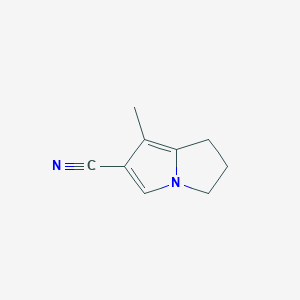
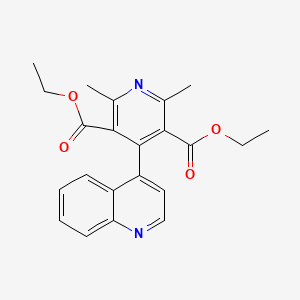

![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
